4-Acetamido-3-fluorobenzoic acid

Physicochemical Properties Medicinal Chemistry pKa Prediction

Positional isomer selection is critical in PROTAC design-incorrect fluorine placement compromises ternary complex geometry and degradation efficiency. 4-Acetamido-3-fluorobenzoic acid (CAS 713-11-1) delivers the precise 3-fluoro-4-acetamido substitution essential for optimal linker attachment and maintained potency. • Carboxylic acid handle enables direct linker conjugation; acetamido group serves as solvent-exposed moiety or is deprotected to free amine (CAS 455-87-8) for further diversification. • Ortho-fluoro substituent enhances metabolic stability and modulates logD/permeability via intramolecular H-bonding with the amide N-H. • Supplied as ≥97% purity solid; room-temperature storage; ambient shipping for rapid global procurement.

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
CAS No. 713-11-1
Cat. No. B1288386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-fluorobenzoic acid
CAS713-11-1
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyHBZHYHPIAKNMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-3-fluorobenzoic Acid (CAS 713-11-1): Sourcing Guide for Differentiated Fluorinated Benzoic Acid Building Blocks


4-Acetamido-3-fluorobenzoic acid (CAS 713-11-1) is a disubstituted benzoic acid derivative with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . It features a fluorine atom at the 3-position and an acetamido group at the 4-position of the benzene ring [1]. This specific substitution pattern confers distinct physicochemical properties compared to positional isomers, making it a strategic starting material or intermediate in medicinal chemistry and chemical biology research .

Why Generic Substitution of 4-Acetamido-3-fluorobenzoic Acid (CAS 713-11-1) Is Not Recommended


Substituting 4-acetamido-3-fluorobenzoic acid (CAS 713-11-1) with its positional isomer, 3-acetamido-4-fluorobenzoic acid (CAS 401-37-6), or other fluorinated benzoic acid analogs is not chemically or functionally equivalent [1]. While these isomers share an identical molecular formula and mass, the distinct placement of the fluorine and acetamido groups results in different electronic properties, steric hindrance, and hydrogen-bonding capabilities [2]. This structural specificity directly influences the compound's reactivity in downstream synthetic steps, its binding affinity to biological targets, and its overall utility in specific research applications such as the development of targeted protein degraders (PROTACs) or the synthesis of enzyme inhibitors [3].

Quantitative Evidence Guide for 4-Acetamido-3-fluorobenzoic Acid (CAS 713-11-1): Comparative Differentiation Data


Comparative pKa Analysis: Impact of Fluorine Position on Acidity

The predicted acid dissociation constant (pKa) for 4-acetamido-3-fluorobenzoic acid is 3.93 ± 0.10 . This value is primarily determined by the carboxylic acid group and is modulated by the electron-withdrawing fluorine atom at the 3-position. While a direct experimental comparison with the isomer 3-acetamido-4-fluorobenzoic acid (CAS 401-37-6) is not available, the pKa value for the target compound is comparable to the class-level range for fluorinated benzoic acids, where pKa is highly sensitive to the substitution pattern .

Physicochemical Properties Medicinal Chemistry pKa Prediction

Structural Specificity for Targeted Protein Degradation (PROTAC) Research

4-Acetamido-3-fluorobenzoic acid (CAS 713-11-1) is explicitly categorized and commercially supplied as a 'Protein Degrader Building Block' [1]. This classification directly links the compound to the field of Proteolysis Targeting Chimeras (PROTACs). In contrast, its positional isomer, 3-acetamido-4-fluorobenzoic acid (CAS 401-37-6), is more commonly cited in literature related to RARγ agonists and metabolic studies [2]. The precise 3-fluoro-4-acetamido substitution pattern of the target compound is likely critical for maintaining the correct exit vector and linker geometry required for effective ternary complex formation in a PROTAC construct [3].

PROTAC Chemical Biology Targeted Protein Degradation Building Block

Analytical Standard for Pharmaceutical Impurity Profiling: 4-Acetamido-3-chlorobenzoic Acid Reference

4-Acetamido-3-fluorobenzoic acid (CAS 713-11-1) is a key structural reference for a known pharmaceutical impurity, specifically Paracetamol Impurity 3, which is chemically identified as 4-acetamido-3-chlorobenzoic acid [1]. In analytical chemistry, a closely related halogenated analog like the fluoro-derivative serves as a critical internal standard or system suitability standard for developing and validating high-performance liquid chromatography (HPLC) methods to detect and quantify the chloro-impurity in paracetamol (acetaminophen) active pharmaceutical ingredients and finished drug products [2].

Pharmaceutical Analysis Impurity Profiling Reference Standard Quality Control

Recommended Research & Industrial Applications for 4-Acetamido-3-fluorobenzoic Acid (CAS 713-11-1)


Synthesis of PROTAC Linker-Payloads for Targeted Protein Degradation

4-Acetamido-3-fluorobenzoic acid is optimally utilized as a functionalized benzoic acid core for constructing heterobifunctional PROTACs. The 3-fluoro-4-acetamido substitution pattern serves as a modifiable handle. The carboxylic acid group can be used to conjugate a linker, while the acetamido group may be exploited as a solvent-exposed moiety or can be deprotected to reveal a free amine (3-fluoro-4-aminobenzoic acid, CAS 455-87-8) for further diversification. This specific pattern is favored over other isomers, such as 3-acetamido-4-fluorobenzoic acid, to achieve optimal linker geometry and maintain high degradation efficiency [1].

Medicinal Chemistry for Optimizing Pharmacokinetic Properties

In drug discovery programs, the strategic placement of the fluorine atom ortho to the acetamido group in 4-acetamido-3-fluorobenzoic acid provides a tool for medicinal chemists to modulate critical drug-like properties. The electron-withdrawing nature of the fluorine atom can block potential sites of oxidative metabolism, improving metabolic stability. Furthermore, the intramolecular hydrogen bond that can form between the fluorine and the amide N-H group can influence the molecule's conformation, lipophilicity (logD), and permeability, potentially leading to better oral bioavailability [1].

Analytical Method Development for Pharmaceutical Impurity Analysis

Analytical R&D and quality control (QC) laboratories utilize 4-acetamido-3-fluorobenzoic acid as a key reference compound for the development and validation of HPLC and LC-MS methods. Its primary utility is in quantifying structurally related impurities in active pharmaceutical ingredients (APIs), such as 4-acetamido-3-chlorobenzoic acid in paracetamol. The distinct chromatographic behavior of the fluoro-derivative compared to the chloro-impurity ensures precise and accurate quantitation, which is essential for meeting stringent regulatory specifications for drug purity [1].

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